molecular formula C46H64O2 B12059965 Menaquinone-7-13C6

Menaquinone-7-13C6

Cat. No.: B12059965
M. Wt: 655.0 g/mol
InChI Key: RAKQPZMEYJZGPI-MUMAHXDWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Menaquinone-7-13C6 can be synthesized through chemical or biosynthetic methods. The chemical synthesis involves the construction of the naphthoquinone ring and the attachment of the isoprenoid side chain. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound often employs fermentation techniques using bacterial strains such as Bacillus subtilis. The fermentation process can be carried out in liquid or solid-state, with optimization of growth conditions, media composition, and fermentation parameters to maximize yield . Advanced techniques like biofilm reactors and genetic modifications are also explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Menaquinone-7-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different isomers and derivatives of this compound, which can be analyzed for their biological activity and stability .

Scientific Research Applications

Menaquinone-7-13C6 has a wide range of scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.

    Biology: Investigated for its role in cellular processes and its interaction with proteins.

    Medicine: Studied for its potential in preventing osteoporosis, cardiovascular diseases, and its role in blood coagulation.

    Industry: Utilized in the production of dietary supplements and fortified foods

Mechanism of Action

Menaquinone-7-13C6 exerts its effects by acting as a cofactor for the carboxylation of glutamate residues in vitamin K-dependent proteins. This carboxylation is crucial for the activation of proteins involved in blood clotting, bone mineralization, and vascular health. The molecular targets include matrix Gla protein and osteocalcin, which play significant roles in preventing vascular calcification and promoting bone health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Menaquinone-7-13C6 is unique due to its longer isoprenoid side chain, which provides higher bioavailability and longer half-life in the human body. This makes it more effective in promoting bone and cardiovascular health compared to other forms of vitamin K .

Properties

Molecular Formula

C46H64O2

Molecular Weight

655.0 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i10+1,11+1,30+1,31+1,43+1,44+1

InChI Key

RAKQPZMEYJZGPI-MUMAHXDWSA-N

Isomeric SMILES

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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